7-Bromo-4-hydroxyquinoline-3-carboxylic acid
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Overview
Description
7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a compound that belongs to the class of quinolones, which are known for their broad range of biological activities. The compound's structure is characterized by a quinoline ring system substituted with a bromine atom, a hydroxy group, and a carboxylic acid moiety. This structure forms the basis for various chemical reactions and properties that make it an interesting subject for research in fields such as medicinal chemistry and analytical chemistry.
Synthesis Analysis
The synthesis of compounds related to 7-Bromo-4-hydroxyquinoline-3-carboxylic acid has been explored in several studies. For instance, a photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ) has been synthesized, showing greater efficiency than other photolabile groups and potential for in vivo applications due to its solubility and low fluorescence . Another study describes a facile synthesis of a conformationally constrained tyrosine analogue, 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, through a Pictet-Spengler reaction followed by catalytic dehalogenation . Additionally, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was achieved using a modified Conrad-Limpach procedure .
Molecular Structure Analysis
Vibrational spectroscopic investigations, along with ab initio and DFT studies, have been conducted on related bromo-hydroxyquinoline compounds. For example, 7-bromo-5-chloro-8-hydroxyquinoline (BCHQ) was studied using FTIR and FT-Raman spectroscopy, and its geometry was optimized using DFT/B3LYP and HF methods. The experimental vibrational frequencies were compared with theoretical values, showing good agreement and providing insights into the molecular structure .
Chemical Reactions Analysis
The reactivity of bromo-hydroxyquinoline derivatives has been explored in various contexts. A novel bromoquinolinium reagent was synthesized for the analysis of carboxylic acids in biological samples, demonstrating the utility of bromine-containing quinolines in analytical chemistry . In another study, 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid arylalkylamides were synthesized and halogenated with bromine, leading to cyclization and formation of oxazoloquinoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-substituted 4-hydroxyquinoline-3-carboxylic acids have been analyzed in relation to their biological activities. A set of these compounds was synthesized and evaluated for their ability to inhibit cellular respiration and dehydrogenase enzymes. Multivariate analysis and quantitative structure-activity relationship studies were conducted, revealing that inhibition of cellular respiration is primarily dependent on hydrophobicity, while enzyme inhibition correlates with other physicochemical parameters .
Scientific Research Applications
Photolabile Protecting Group for Carboxylic Acids
A notable application is in the development of photolabile protecting groups for carboxylic acids. Research demonstrates that brominated hydroxyquinolines, such as 8-bromo-7-hydroxyquinoline, offer advantages in photochemistry due to their high quantum efficiency and sensitivity to multiphoton-induced photolysis, making them useful for caging biological messengers (Fedoryak & Dore, 2002).
Novel Compounds from Red Algae
Another study identified new bromophenols and brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides, highlighting the potential of 7-bromo-4-hydroxyquinoline-3-carboxylic acid derivatives in natural product chemistry and their possible biological activities (Ma et al., 2007).
Intramolecular Proton Transfer
7-Hydroxyquinoline-8-carboxylic acid derivatives have been shown to undergo excited-state intramolecular double proton transfer (ESIDPT), demonstrating their potential in studying proton relay systems and photochemical processes (Tang et al., 2011).
Resonance Raman Characterization
The resonance Raman characterization of 8-bromo-7-hydroxyquinoline derivatives has provided insights into their structural properties in different forms, contributing to our understanding of their behavior in aqueous solutions and potential applications in photochemistry and material science (An et al., 2009).
Synthesis and Biological Activity
There is also research focused on the design and synthesis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration, highlighting the chemical versatility of these compounds and their potential in medicinal chemistry (Shah & Coats, 1977).
Antioxidative or Prooxidative Effects
Studies on 4-hydroxyquinoline derivatives have explored their antioxidative or prooxidative effects on free-radical-initiated hemolysis of erythrocytes, further demonstrating the complex chemical biology of these compounds and their potential therapeutic implications (Liu et al., 2002).
Future Directions
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid could involve further exploration of its potential applications in medicinal and synthetic organic chemistry.
properties
IUPAC Name |
7-bromo-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEXUXOCAHNLRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C(C2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439340 |
Source
|
Record name | 7-bromo-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-hydroxyquinoline-3-carboxylic acid | |
CAS RN |
860205-92-1 |
Source
|
Record name | 7-bromo-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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